3-Chlorocinnamonitrile

Description

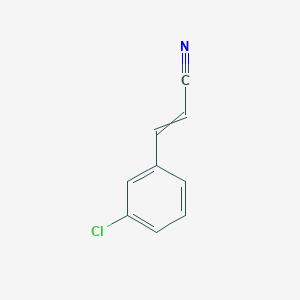

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

3-(3-chlorophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H6ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H |

InChI Key |

HMADLTFIHASVIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorocinnamonitrile

Vilsmeier-Haack Chloroformylation Routes to β-Chlorocinnamonitrile

A prominent and efficient method for the synthesis of 3-chlorocinnamonitrile, also referred to as β-chlorocinnamonitrile, is through a modified Vilsmeier-Haack-Arnold reaction. This one-pot synthesis utilizes readily available acetophenones as starting materials. kisti.re.kr

Mechanistic Considerations of Vilsmeier Reagent Application

The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds. nrochemistry.comorganic-chemistry.orgwikipedia.org In this modified application for the synthesis of this compound, the process begins with the reaction of an acetophenone (B1666503) derivative with the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com

The mechanism proceeds through the following key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethylammonium chloride, the active Vilsmeier reagent. ijpcbs.com

Reaction with the Aryl Ketone: The acetophenone starting material reacts with the Vilsmeier reagent. This is not a typical electrophilic aromatic substitution on the benzene (B151609) ring, but rather a reaction at the enolizable α-carbon of the ketone.

Formation of a β-chloro-β-aryl-α,β-unsaturated iminium salt: The initial adduct undergoes elimination to form a vinyliminium salt.

Conversion to the Nitrile: The crucial step in this modified Vilsmeier-Haack-Arnold reaction is the in-situ conversion of the intermediate iminium salt to the nitrile. This is achieved by the addition of hydroxylamine (B1172632) hydrochloride. The hydroxylamine reacts with the iminium salt, likely forming an oxime-like intermediate which then undergoes rearrangement and dehydration to yield the final this compound product. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the one-pot synthesis of β-chlorocinnamonitriles via the modified Vilsmeier-Haack-Arnold reaction is dependent on several factors. Research by Liebscher, Neumann, and Hartmann demonstrated the successful synthesis of a range of substituted β-chlorocinnamonitriles from the corresponding acetophenones. The reaction involves treating the acetophenone with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) followed by the addition of hydroxylamine hydrochloride.

| Starting Acetophenone | Product (β-Chlorocinnamonitrile) | Yield (%) |

| Acetophenone | 3-Chloro-3-phenylpropenenitrile | 75 |

| 4-Methylacetophenone | 3-Chloro-3-(4-methylphenyl)propenenitrile | 82 |

| 4-Methoxyacetophenone | 3-Chloro-3-(4-methoxyphenyl)propenenitrile | 85 |

| 4-Chloroacetophenone | 3-Chloro-3-(4-chlorophenyl)propenenitrile | 78 |

| 4-Nitroacetophenone | 3-Chloro-3-(4-nitrophenyl)propenenitrile | 65 |

Table 1: Yields of β-Chlorocinnamonitriles from various Acetophenones.

Continuous-Flow Synthesis Approaches

The highly reactive and often exothermic nature of the Vilsmeier-Haack reaction makes it an ideal candidate for continuous-flow synthesis. researchgate.netresearchgate.net This modern synthetic technique offers significant advantages in terms of safety, scalability, and control over reaction parameters. figshare.com By employing microreactors, precise control over temperature, residence time, and stoichiometry can be achieved, minimizing the formation of byproducts and enhancing reaction efficiency. organic-chemistry.orgrsc.org

In a typical continuous-flow setup for a Vilsmeier-type reaction, streams of the substrate (e.g., acetophenone in a suitable solvent), the Vilsmeier reagent components (e.g., DMF and POCl₃), and subsequently the converting agent (e.g., hydroxylamine hydrochloride solution) are pumped and mixed in a controlled manner within a heated or cooled microreactor. researchgate.net The short diffusion distances and high surface-area-to-volume ratio in these reactors allow for rapid heat dissipation and efficient mixing, leading to improved yields and purity of the desired β-chlorocinnamonitrile. While the general principles of continuous-flow Vilsmeier reactions are established, specific detailed protocols for the synthesis of this compound are an area of ongoing development to transition this synthesis to a more industrial scale. researchgate.netfigshare.com

Alternative Synthetic Pathways for this compound

Beyond the Vilsmeier-Haack approach, alternative synthetic routes to this compound have been developed, offering different starting points and reaction conditions.

Preparation from 2-Bromo-2-chloro-3-arylpropanenitriles

An effective alternative synthesis of 2-chlorocinnamonitriles (3-chlorocinnamonitriles) involves the dehydrobromination of 2-bromo-2-chloro-3-arylpropanenitriles. researchgate.net These precursors can be synthesized via a Meerwein arylation of 2-chloroacrylonitrile (B132963) with various aryldiazonium salts, a reaction catalyzed by copper(II) bromide. researchgate.netresearchgate.net

The subsequent elimination of hydrogen bromide from the 2-bromo-2-chloro-3-arylpropanenitriles is typically achieved by treatment with a base, such as triethylamine, in a suitable solvent like acetone. This method provides good yields of the desired this compound. researchgate.net

| Starting Aniline | Intermediate Propanenitrile | Product (2-Chlorocinnamonitrile) | Yield (%) |

| Aniline | 2-Bromo-2-chloro-3-phenylpropanenitrile | (Z)-2-Chloro-3-phenylpropenenitrile | 85 |

| 4-Methylaniline | 2-Bromo-2-chloro-3-(p-tolyl)propanenitrile | 2-Chloro-3-(p-tolyl)propenenitrile | 88 |

| 4-Methoxyaniline | 2-Bromo-2-chloro-3-(4-methoxyphenyl)propanenitrile | 2-Chloro-3-(4-methoxyphenyl)propenenitrile | 92 |

| 4-Chloroaniline | 2-Bromo-2-chloro-3-(4-chlorophenyl)propanenitrile | 2-Chloro-3-(4-chlorophenyl)propenenitrile | 87 |

Table 2: Synthesis of 2-Chlorocinnamonitriles from 2-Bromo-2-chloro-3-arylpropanenitriles. researchgate.net

Two-Step Processes from 3-Aryl-3-chloro-(2)-iminium Salts

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in chemical manufacturing, including reduced reaction times, lower costs, and decreased waste generation by eliminating the need to isolate intermediate compounds. For the synthesis of this compound, one-pot procedures typically revolve around the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.

In this context, the primary reactants are 3-chlorobenzaldehyde (B42229) and a suitable nitrile-containing compound that possesses an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). The reaction is generally facilitated by a basic catalyst.

Detailed research has explored various catalytic systems and reaction conditions to optimize the yield and efficiency of similar condensations. While specific studies focusing exclusively on the one-pot synthesis of this compound from 3-chlorobenzaldehyde and acetonitrile (B52724) are not extensively detailed, the principles can be extrapolated from reactions with analogous substrates, such as other aromatic aldehydes and active methylene nitriles like malononitrile (B47326). bhu.ac.inrsc.orgnih.gov

The general one-pot procedure involves mixing the aldehyde, the active methylene nitrile, and a catalyst in a suitable solvent and often heating the mixture. The choice of catalyst is crucial and can range from simple bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) to more complex systems designed for milder and more environmentally friendly conditions. bhu.ac.innih.gov

Below is a table summarizing typical conditions for one-pot Knoevenagel condensations involving substituted benzaldehydes and active methylene compounds, which are analogous to the synthesis of this compound.

Interactive Data Table: Conditions for One-Pot Knoevenagel Condensations

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| p-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | None (Solvent-free) | Room Temp (Sonication) | High | bhu.ac.in |

| Various Aromatic Aldehydes | Malononitrile | Potassium Phthalimide (POPI) | None (Ball Milling) | Ambient | ~95 | rsc.org |

| Benzaldehyde | Malononitrile | Amino-functionalized MOF | Ethanol (B145695) | Room Temp | High | nih.gov |

| p-Chlorobenzaldehyde | Malononitrile | Ionic Liquid-supported Proline | Acetonitrile | Not specified | High | researchgate.net |

| Aromatic Aldehydes | Malononitrile | Agro-waste extract | Water | Room Temp | 89-95 | acgpubs.org |

These studies demonstrate that the condensation reaction can be carried out efficiently under a variety of conditions, including solvent-free and aqueous systems, which align with the principles of green chemistry. bhu.ac.inrsc.orgacgpubs.org The use of catalysts like amino-functionalized metal-organic frameworks (MOFs) or ionic liquids highlights ongoing research into developing highly efficient and reusable catalytic systems for this type of transformation. nih.govresearchgate.net The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the carbon-carbon double bond characteristic of cinnamonitrile (B126248) derivatives.

Reactivity and Reaction Mechanisms of 3 Chlorocinnamonitrile

Nucleophilic Reactivity of the Nitrile Group

The reactivity of the nitrile group in 3-Chlorocinnamonitrile is significantly modulated by both electronic and steric factors originating from its molecular structure.

Electronic Factors: The cinnamonitrile (B126248) backbone contains a conjugated system that includes the phenyl ring, the vinyl double bond, and the nitrile group. The chlorine atom at the 3-position of the phenyl ring acts as an electron-withdrawing group through its inductive effect. This effect is transmitted through the conjugated π-system, increasing the electrophilicity of the nitrile carbon. Consequently, the nitrile group in this compound is more susceptible to nucleophilic attack compared to unsubstituted cinnamonitrile. The electron-withdrawing nature of the substituent activates the nitrile group for reactions with nucleophiles. nih.gov

Steric Factors: While electronic effects activate the nitrile group, steric hindrance does not play a significant role in impeding nucleophilic attack. The linear geometry of the nitrile group ensures that the electrophilic carbon is accessible to incoming nucleophiles.

The interplay of these factors is summarized in the table below.

| Factor | Description | Effect on Nitrile Reactivity |

| Inductive Effect | The chlorine atom withdraws electron density from the phenyl ring and the conjugated system. | Increases the electrophilicity of the nitrile carbon, enhancing reactivity towards nucleophiles. |

| Conjugation | The π-systems of the phenyl ring, double bond, and nitrile group are conjugated. | Delocalizes electron density and helps transmit the electronic effect of the chloro substituent. |

| Steric Hindrance | The nitrile group has a linear geometry. | Minimal steric hindrance, allowing for easy access of nucleophiles to the electrophilic carbon. |

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity. stanford.eduyoutube.com

Reaction Kinetics: The rate of nucleophilic addition to the nitrile group is dependent on the nucleophilicity of the attacking species and the electrophilicity of the nitrile carbon. nih.gov As established, the electron-withdrawing chlorine atom enhances the electrophilicity of the nitrile, suggesting that reactions with strong nucleophiles would proceed at a faster rate compared to nitriles with electron-donating groups. The reaction rate is also influenced by temperature and the choice of solvent. Kinetic studies would likely show that the activation energy for nucleophilic attack is lowered by the electronic properties of the 3-chloro substituent. youtube.com

Cycloaddition and Cyclocondensation Reactions

The conjugated system of this compound, an α,β-unsaturated nitrile, makes it an excellent substrate for cycloaddition and cyclocondensation reactions. These reactions are crucial for the synthesis of various heterocyclic frameworks. nih.govnih.gov

This compound can react with binucleophilic reagents to form stable five-membered heterocyclic rings, such as thiophenes and pyrazoles.

The reaction of α,β-unsaturated nitriles with α-mercaptoacetic acid esters (also known as thioglycolic acid esters) is a known method for synthesizing 3-aminothiophene derivatives, a variation of the Fiesselmann thiophene (B33073) synthesis. wikipedia.org In this reaction, the α-mercaptoacetic acid ester acts as the binucleophile.

The proposed mechanism involves:

Michael Addition: The thiolate anion, generated from the α-mercaptoacetic acid ester by a base, acts as a soft nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile system in this compound.

Cyclization: The resulting intermediate contains a nucleophilic nitrogen (from the original nitrile group after tautomerization) which then attacks the carbonyl carbon of the ester group.

Aromatization: Subsequent elimination of an alcohol molecule leads to the formation of a stable, substituted 3-aminothiophene ring.

The final product is a highly functionalized thiophene derivative, as outlined in the reaction scheme below.

| Reactant | Reagent | Product Type |

| This compound | α-Mercaptoacetic Acid Ester | 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate derivative |

The reaction between α,β-unsaturated nitriles and hydrazine (B178648) is a classic and efficient method for the synthesis of aminopyrazoles. mdpi.comnih.govnih.gov this compound readily undergoes a cyclocondensation reaction with hydrazine.

The generally accepted mechanism proceeds as follows:

Michael Addition: One of the nitrogen atoms of the hydrazine molecule attacks the β-carbon of the double bond in this compound. This is a nucleophilic addition to the activated alkene.

Cyclization: The terminal amino group of the attached hydrazine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.

Tautomerization: The resulting five-membered ring intermediate (a pyrazoline) undergoes tautomerization to form the stable, aromatic pyrazole (B372694) ring.

This reaction yields a 5-amino-3-(3-chlorophenyl)pyrazole, a valuable scaffold in medicinal chemistry. mdpi.com

| Reactant | Reagent | Product Type |

| This compound | Hydrazine | 5-amino-3-(3-chlorophenyl)pyrazole |

Formation of Six-Membered and Fused Heterocyclic Systems

This compound is a valuable building block for the synthesis of a variety of six-membered and fused heterocyclic systems. Its electrophilic double bond and the presence of a leaving group (chloride) facilitate cycloaddition and cyclocondensation reactions with various nucleophiles.

The reaction of cinnamonitrile derivatives with active methylene (B1212753) compounds is a well-established method for the synthesis of highly functionalized pyridine (B92270) and dihydropyridine (B1217469) derivatives. researchgate.net In the case of this compound, its reaction with a methylene-active compound containing an N-substituted carboxamide group, such as cyanoacetanilide, is expected to yield dihydropyridinone derivatives.

The reaction likely initiates with a Michael addition of the carbanion generated from the active methylene compound to the β-carbon of this compound. This is followed by an intramolecular cyclization where the amide nitrogen attacks the nitrile carbon, leading to the formation of a dihydropyridinone ring. The presence of the chloro group at the β-position makes it a good leaving group, which can be eliminated during the course of the reaction to afford a more conjugated pyridinone system. The Hantzsch synthesis of nitro- and dinitropyridines, which involves the condensation of α,β-unsaturated ketones with enamines, provides a classic example of dihydropyridine formation. researchgate.net

A plausible reaction pathway for the formation of a dihydropyridinone from this compound and an N-substituted cyanoacetamide is depicted below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | N-Substituted Cyanoacetamide | Dihydropyridinone Derivative | Michael Addition/Intramolecular Cyclization |

The reaction of 6-aminothiouracil with cinnamonitrile derivatives provides a direct route to the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. sapub.org This reaction is a powerful tool for the construction of this fused heterocyclic system, which is of significant interest in medicinal chemistry.

The reaction is proposed to proceed via an initial Michael addition of the C-5 carbanion of 6-aminothiouracil to the electron-deficient β-carbon of the cinnamonitrile derivative. This is followed by an intramolecular cyclization, where one of the amino groups of the uracil (B121893) moiety attacks the nitrile carbon. Subsequent aromatization through the elimination of a molecule of hydrogen leads to the formation of the stable pyrido[2,3-d]pyrimidine ring system. sapub.org The reaction of 6-aminothiouracil with 2-cyano-m-chlorocinnamonitrile in ethanol (B145695) containing piperidine (B6355638) has been reported to yield the corresponding 7-amino-5-(3-chlorophenyl)-4-oxo-2-thioxo-1H,3H-pyrido[2,3-d]pyrimidine-6-carbonitrile. sapub.org

| Reactant 1 | Reactant 2 | Product |

| This compound | 6-Aminothiouracil | 5-(substituted aryl)-pyrido[2,3-d]pyrimidine |

The reaction of 4-hydroxycoumarin (B602359) with α,β-unsaturated nitriles is a key step in the synthesis of pyrano[2,3-d]pyrimidine derivatives. A study on the heteroaromatization with 4-hydroxycoumarin reports the reaction with α-cyano-p-chlorocinnamonitrile, a close analog of this compound, to yield 2-amino-4-(4'-chlorophenyl)-3-cyano-4H,5H-pyrano[3,2-c] mdpi.combenzopyran-5-one. mdpi.com This reaction is typically carried out by heating the reactants in ethanol.

The resulting pyranobenzopyranone can then be further elaborated to form pyrano[2,3-d]pyrimidines. For instance, treatment with triethyl orthoformate and acetic anhydride, followed by reaction with hydrazine hydrate (B1144303), leads to the formation of a mdpi.combenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine derivative. mdpi.com This multi-step synthesis highlights the utility of the initial Michael addition product as a versatile intermediate for constructing more complex fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product Class |

| α-Cyano-p-chlorocinnamonitrile | 4-Hydroxycoumarin | 2-Amino-4-(4'-chlorophenyl)-3-cyano-4H,5H-pyrano[3,2-c] mdpi.combenzopyran-5-one | Pyrano[2,3-d]pyrimidines |

The synthesis of naphthopyran systems can be achieved through the reaction of naphthol derivatives with α,β-unsaturated nitriles. While specific examples with this compound are not detailed in the provided search results, the general reaction pattern is well-established. The reaction typically proceeds via a Michael addition of the naphthoxide ion to the β-carbon of the cinnamonitrile derivative, followed by an intramolecular cyclization of the resulting intermediate to form the naphthopyran ring. The reaction conditions and the nature of the substituents on both the naphthol and the cinnamonitrile can influence the outcome and the specific isomer formed.

Derivatization Strategies and Functional Group Transformations

The chemical structure of this compound offers multiple sites for functional group transformations, allowing for the synthesis of a wide array of derivatives.

The nitrile group is a versatile functional group that can undergo several transformations. chemistrysteps.comlibretexts.orglibretexts.orglumenlearning.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, respectively. libretexts.orglumenlearning.com This provides a route to 3-chlorocinnamic acid and its corresponding amide.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation yields 3-chloro-3-phenylprop-2-en-1-amine.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

The carbon-carbon double bond is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The double bond can react with electrophiles such as halogens or hydrogen halides. ksu.edu.sabhu.ac.inmsu.edu The regioselectivity of these additions would be influenced by the electronic effects of the chloro and cyano groups.

Nucleophilic Addition (Michael Addition): As discussed in the previous sections, the electron-withdrawing nature of the nitrile group makes the β-carbon of the double bond electrophilic and susceptible to attack by various nucleophiles.

The chloro group attached to the vinylic carbon can potentially undergo nucleophilic substitution reactions, although this is generally more challenging on an sp²-hybridized carbon compared to an sp³-hybridized carbon. nih.gov The presence of the electron-withdrawing nitrile group, however, can activate the double bond for nucleophilic attack, which may lead to substitution of the chloro group under certain conditions.

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

| Nitrile | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid or Amide |

| Nitrile | Reduction | LiAlH₄ | Primary Amine |

| Nitrile | Grignard Reaction | RMgX, then H₃O⁺ | Ketone |

| Double Bond | Electrophilic Addition | HX, X₂ | Halogenated Alkane |

| Double Bond | Michael Addition | Nucleophiles | Functionalized Alkane |

| Chloro Group | Nucleophilic Substitution | Nucleophiles | Substituted Alkene |

Chemical Transformations at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of a conjugated system and is rendered electron-deficient by the adjacent electron-withdrawing nitrile group. This electronic characteristic makes the double bond susceptible to certain types of addition reactions, most notably cycloadditions.

[3+2] Cycloaddition Reactions:

A significant reaction involving the double bond of activated acrylonitriles is the [3+2] cycloaddition, particularly with azides. This reaction, often referred to as a "click" reaction, is a powerful method for the synthesis of five-membered heterocyclic rings like 1,2,3-triazoles. The 1,3-cycloaddition of aryl azides to nitriles that possess an active methylene group is a well-established and direct route for producing 1,2,3-triazoles. researchgate.net

In the case of this compound, the double bond acts as the dipolarophile, reacting with a 1,3-dipole such as an organic azide (B81097). The reaction mechanism is believed to be a concerted process where the azide adds across the double bond to form a triazoline intermediate, which then aromatizes to the stable 1,2,3-triazole ring. The regioselectivity of the addition is governed by the electronic and steric factors of the substituents on both the azide and the cinnamonitrile.

A general scheme for this transformation involves reacting this compound with a substituted azide (e.g., benzyl (B1604629) azide) in the presence of a base catalyst like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) in a suitable solvent such as DMSO. researchgate.net This approach provides a high-yielding and atom-economic pathway to highly functionalized triazoles. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Benzyl Azide | KOtBu, DMSO, 70°C | 1-Benzyl-4-(3-chlorophenyl)-5-amino-1H-1,2,3-triazole | [3+2] Cycloaddition |

Modifications at the Chloro and Nitrile Functional Groups

The chloro and nitrile groups on the this compound scaffold offer additional sites for chemical modification, primarily through nucleophilic substitution and transformations of the nitrile moiety.

Nucleophilic Substitution at the Chloro Group:

The chlorine atom attached to the aromatic ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The viability of this reaction is enhanced by the presence of the electron-withdrawing groups on the molecule. Amines, acting as nitrogen nucleophiles, can displace the chloride ion.

For instance, reacting this compound with a primary or secondary amine can lead to the corresponding N-substituted aminocinnamonitrile. These reactions can sometimes require a catalyst, such as a palladium or copper complex, to proceed efficiently. The reaction of amines with alkyl halides is a known, though sometimes difficult to control, method that can proceed through multiple substitutions to form primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com In the context of an SNAr reaction, the mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the chloride leaving group.

| Substrate | Nucleophile | Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Aniline | Pd catalyst, Base, Heat | 3-(Phenylamino)cinnamonitrile | Nucleophilic Aromatic Substitution |

| This compound | Morpholine | Base, Heat | 3-(Morpholino)cinnamonitrile | Nucleophilic Aromatic Substitution |

Reactions of the Nitrile Functional Group:

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an amine). This transformation converts this compound into 3-Chlorocinnamic acid.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide is also an industrially important method for nitrile reduction. semanticscholar.org This reaction would convert this compound into 3-(3-chlorophenyl)prop-2-en-1-amine.

| Substrate | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound | H₃O⁺, Heat | 3-Chlorocinnamic acid | Hydrolysis |

| This compound | 1. LiAlH₄, 2. H₂O | 3-(3-Chlorophenyl)prop-2-en-1-amine | Reduction |

Advanced Applications in Organic Synthesis and Material Science Precursors

A Versatile Synthon in Heterocyclic Chemistry

3-Chlorocinnamonitrile has proven to be a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. Its ability to participate in a range of cyclization reactions allows for the efficient construction of both nitrogen- and sulfur-containing ring systems.

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the α,β-unsaturated nitrile moiety in this compound makes it a suitable substrate for the synthesis of various nitrogen-containing heterocycles. For instance, it can react with hydrazine (B178648) and its derivatives to form pyrazole (B372694) derivatives. The reaction typically proceeds through a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and elimination of ammonia (B1221849). While specific studies detailing the reaction of this compound with hydrazine are not extensively documented in readily available literature, the general reactivity pattern of cinnamonitriles suggests its potential in this synthetic route.

Similarly, the synthesis of pyrimidine (B1678525) derivatives can be envisioned through the reaction of this compound with amidines, ureas, or thioureas. These reactions often proceed via a [3+3] cycloaddition pathway, where the cinnamonitrile (B126248) acts as a three-carbon component. Research has demonstrated the successful synthesis of pyrimidine derivatives from the three-component reaction of malononitrile (B47326), aldehydes, and thiourea/urea, highlighting the utility of nitriles in constructing such heterocyclic systems. researchgate.netresearchgate.net

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles using this compound as a starting material is an area of active research. One notable example is its potential application in the Gewald reaction for the synthesis of 2-aminothiophenes. The Gewald reaction is a multi-component condensation between a ketone or aldehyde, an α-cyanoester (or a related active methylene (B1212753) compound), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgnih.govumich.edu Given that this compound possesses an activated double bond and a nitrile group, it could potentially serve as the active methylene component in a modified Gewald reaction, leading to the formation of highly functionalized thiophene (B33073) derivatives.

Precursors for Polyfunctionalized Organic Molecules

Beyond its role in the synthesis of heterocyclic cores, this compound serves as a valuable precursor for a variety of polyfunctionalized organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo various addition reactions. The chlorine atom on the phenyl ring also provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This multi-faceted reactivity allows for the introduction of diverse functional groups, leading to the creation of complex molecules with potential applications in medicinal chemistry and material science.

Contribution to Complex Molecular Architecture Construction

The strategic incorporation of this compound into synthetic pathways allows for the construction of intricate molecular architectures, often with a high degree of efficiency and control.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. nih.govsemanticscholar.org this compound, with its multiple reactive sites, is an ideal candidate for the design of novel MCRs. For instance, it could participate in reactions involving active methylene compounds and aldehydes to generate highly substituted carbocyclic or heterocyclic frameworks. The reaction of aldehydes, malononitrile, and various nucleophiles is a well-established strategy for the synthesis of diverse heterocyclic libraries, and the inclusion of this compound in such reactions could lead to novel molecular scaffolds. nih.govresearchgate.net

Stereochemical Control and Selectivity in this compound-Mediated Reactions

Achieving stereochemical control in chemical reactions is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. While specific studies on the stereoselective reactions of this compound are not widely reported, its structure presents opportunities for asymmetric transformations. The double bond can be a target for stereoselective additions, and the molecule itself could be used as a chiral synthon if prepared in an enantiomerically pure form. mdpi.comnih.govbeilstein-journals.orgrsc.orgtum.denih.govresearchgate.netcoco-record.com The development of catalytic asymmetric methods for reactions involving this compound would significantly enhance its utility in the synthesis of complex, stereochemically defined molecules.

Theoretical and Computational Chemistry Studies of 3 Chlorocinnamonitrile

Quantum Chemical Investigations and Electronic Structure Theory

No dedicated quantum chemical investigations or electronic structure theory studies on 3-Chlorocinnamonitrile are available in the public domain.

Density Functional Theory (DFT) Calculations

There are no published DFT calculations detailing the electronic properties, optimized geometry, or spectroscopic data for this compound.

Ab Initio Methods and Semi-Empirical Calculations

Specific ab initio or semi-empirical studies to determine the energetic and structural properties of this compound have not been reported.

Molecular Modeling and Reaction Mechanism Predictions

Molecular modeling studies to predict the reaction mechanisms involving this compound are absent from the scientific literature.

Computational Analysis of Reaction Pathways and Transition States

There is no available computational analysis of reaction pathways or the identification of transition states for reactions involving this compound.

Prediction of Reactivity Descriptors and Selectivity

The prediction of reactivity descriptors (such as HOMO-LUMO gaps, electrophilicity index, or Fukui functions) and reaction selectivity for this compound has not been a subject of published computational research.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics simulations of this compound to understand its dynamic behavior and preferred spatial arrangements have been found.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Methods for 3-Chlorocinnamonitrile Reactions

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, and reactions involving this compound are no exception. Future research will likely focus on the design and application of novel catalysts to enhance reaction efficiency, selectivity, and scope.

Transition metal catalysis, particularly with palladium, rhodium, gold, and copper, will continue to be a major area of investigation. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. iipseries.orgnih.gov Future work could explore the use of novel phosphine (B1218219) ligands to improve the efficiency of coupling reactions involving this compound with a wider range of substrates. Rhodium-catalyzed reactions, known for their utility in C-H activation and amination, present another promising avenue. bu.edu.egnih.gov Research into rhodium catalysts could lead to new methods for the direct functionalization of this compound, avoiding the need for pre-functionalized starting materials. Gold-catalyzed reactions, which have gained prominence for their unique reactivity with alkynes and allenes, could open up new pathways for the synthesis of complex heterocyclic structures from this compound-derived precursors. rsc.orgresearchgate.netresearchgate.net

Beyond transition metals, the field of organocatalysis offers a metal-free alternative for asymmetric synthesis. growingscience.commdpi.comvu.nlbeilstein-journals.org The development of new chiral organocatalysts could enable the enantioselective transformation of this compound into valuable chiral building blocks for the pharmaceutical industry.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Application in this compound Chemistry | Key Research Focus |

| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Development of new ligands for broader substrate scope and milder reaction conditions. |

| Rhodium Catalysis | C-H activation, amination, and annulation reactions | Design of catalysts for regioselective functionalization of the aromatic ring. |

| Gold Catalysis | Cyclization and addition reactions involving π-systems | Exploration of novel reaction pathways for the synthesis of complex heterocycles. |

| Organocatalysis | Asymmetric transformations | Design of new chiral catalysts for the enantioselective synthesis of derivatives. |

Exploration of New Synthetic Applications and Target Molecules

The unique structural features of this compound, including the chloro, cyano, and alkene functionalities, make it an attractive starting material for the synthesis of a diverse array of target molecules, particularly bioactive heterocycles. organic-chemistry.orgbaranlab.orgnih.govresearchgate.net

Future research will undoubtedly focus on leveraging this compound as a precursor for the synthesis of pyridines, pyrimidines, and quinolines, which are common scaffolds in pharmaceuticals. baranlab.orgorganic-chemistry.orgnih.govorganic-chemistry.org For example, the dinitrile moiety can be a key synthon in the construction of substituted pyridines through multicomponent reactions. researchgate.net The synthesis of pyrimidine (B1678525) derivatives, which are core components of many biologically active compounds, can be envisioned through condensation reactions with amidines or ureas. bu.edu.eggrowingscience.comresearchgate.net Furthermore, the cinnamonitrile (B126248) backbone provides a suitable framework for the construction of the quinoline (B57606) ring system, a privileged structure in medicinal chemistry. iipseries.orgrsc.orgorganic-chemistry.orgorganic-chemistry.org

The application of multicomponent reactions (MCRs) is a particularly promising trend. vu.nlbeilstein-journals.orgnih.govmdpi.comnih.gov MCRs allow for the rapid and efficient assembly of complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry by reducing waste and improving atom economy. Future investigations will likely explore the use of this compound in novel MCRs to generate libraries of diverse compounds for high-throughput screening in drug discovery programs.

| Heterocyclic Target | Synthetic Strategy from this compound | Potential Biological Relevance |

| Pyridines | Multicomponent reactions with malononitrile (B47326) and other reagents. | Antihypertensive, antiviral, anticancer agents. |

| Pyrimidines | Condensation reactions with amidines, ureas, or thioureas. | Antifungal, antibacterial, anticancer agents. |

| Quinolines | Annulation reactions involving the aromatic ring and side chain. | Antimalarial, antibacterial, anticancer agents. |

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms, predicting reactivity, and guiding experimental design. For this compound, advanced computational methodologies such as Density Functional Theory (DFT) will play a crucial role in several areas.

DFT calculations can be employed to elucidate the electronic structure of this compound and its derivatives, providing a deeper understanding of its reactivity. researchgate.netmdpi.com By mapping the molecular electrostatic potential, researchers can predict the most likely sites for nucleophilic and electrophilic attack, aiding in the design of new reactions. mdpi.com Furthermore, computational studies can be used to investigate the reaction pathways of various transformations involving this compound. organic-chemistry.orgquora.com This includes the calculation of transition state energies to determine the feasibility of a proposed mechanism and to predict the stereochemical outcome of a reaction. mit.edumdpi.com

The use of generative AI models is an emerging trend that could significantly impact the study of this compound. mit.edu These models can be trained on vast datasets of chemical reactions to predict the structures of transition states and to propose novel reaction pathways that may not be intuitively obvious to a human chemist.

Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. quora.comresearchgate.netmdpi.commdpi.com Future research on this compound will be heavily influenced by these principles, focusing on the development of more sustainable synthetic methods.

Key areas of focus will include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the utilization of catalytic rather than stoichiometric reagents to improve atom economy. researchgate.netresearchgate.net For instance, the use of water as a solvent or the application of sonochemistry to promote reactions can significantly reduce the reliance on volatile organic compounds. researchgate.net

Moreover, there will be a continued push to develop synthetic routes that are less hazardous. This involves choosing reagents and designing reactions that minimize the generation of toxic byproducts. The exploration of biocatalysis, using enzymes to perform specific chemical transformations, is another promising green chemistry approach that could be applied to the synthesis and modification of this compound.

| Green Chemistry Principle | Application in this compound Chemistry |

| Prevention of Waste | Development of high-yield, atom-economical reactions. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. |

| Catalysis | Replacement of stoichiometric reagents with catalytic alternatives. |

| Less Hazardous Chemical Synthesis | Design of reaction pathways that avoid toxic reagents and byproducts. |

Q & A

Q. What are the optimal synthetic routes for 3-Chlorocinnamonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors (e.g., substituted benzaldehydes and nitrile-containing reagents). Use AI-powered synthesis planning tools (e.g., Template_relevance models) to predict viable pathways . Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Validate intermediates via HPLC and NMR spectroscopy. Prioritize routes with >80% yield and minimal byproducts, as determined by GC-MS or LC-HRMS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Use FT-IR to confirm the C≡N stretch (~2230 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹). Employ H/C NMR to resolve aromatic protons (δ 7.3–7.8 ppm) and nitrile carbon (δ ~115 ppm). Validate purity via GC-MS (base peak at m/z 151.59 [M]) and compare retention indices with PubChem/CAS reference data . For ambiguous cases, use X-ray crystallography to resolve stereochemical uncertainties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Conduct a risk assessment for acute toxicity (oral LD50, dermal irritation) using Safety Data Sheets (SDS) and in silico tools like EPA DSSTox . Use fume hoods, nitrile gloves, and ANSI-approved goggles. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. For spills, neutralize with activated carbon and dispose via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer : Apply a contradiction analysis framework:

- Step 1 : Replicate experiments in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents under controlled humidity (<5% RH).

- Step 2 : Use DFT calculations (e.g., Gaussian 16) to model solvent effects on transition states and activation barriers .

- Step 3 : Validate hypotheses via kinetic studies (e.g., pseudo-first-order rate constants) and correlate with Kamlet-Taft solvent parameters. Publish negative results to address reproducibility gaps .

Q. What computational models are suitable for predicting the thermodynamic stability of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy (ΔG) and bond dissociation energies (BDEs) for C-Cl and C≡N bonds. Validate against experimental DSC data (decomposition onset >200°C). For large-scale screening, apply machine learning (e.g., QSAR models) trained on PubChem/CAS datasets .

Q. How should researchers design experiments to assess the electrophilic substitution behavior of this compound in aromatic systems?

- Methodological Answer :

- Design : Use a cross-disciplinary approach:

- Synthetic : React with electron-rich arenes (e.g., anisole) under Friedel-Crafts conditions (AlCl₃, 0°C).

- Analytical : Monitor regioselectivity via H NMR (para/meta isomer ratios) and HPLC.

- Computational : Map electrostatic potential surfaces (EPS) to predict reactive sites .

- Validation : Compare kinetic isotope effects (KIE) with DFT-predicted transition states .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to Hill or log-logistic models using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals. For small datasets, apply bootstrapping (10,000 iterations) to estimate uncertainty. Adhere to NIH/NRC guidelines for biomonitoring data interpretation .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound analogs?

- Methodological Answer : Document all parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks (ELNs). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) under CC-BY licenses. Include negative controls (e.g., uncatalyzed reactions) and validate purity via elemental analysis (±0.4% theoretical) .

Ethical & Regulatory Compliance

Q. What ethical considerations apply when publishing mechanistic studies involving this compound?

- Methodological Answer : Disclose all funding sources and conflicts of interest. Obtain institutional review board (IRB) approval for studies involving human biomonitoring. Adhere to ICH guidelines for data integrity (ALCOA+ principles) and cite CAS/PubChem entries with digital object identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.